

Key literature and seminal papers on N-Benzyl-L-proline ethyl ester.

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Compound of Interest

Compound Name: *N-Benzyl-L-proline ethyl ester*

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N-Benzyl-L-proline Ethyl Ester: A Technical Guide for Researchers

Introduction

N-Benzyl-L-proline ethyl ester, with the CAS number 955-40-8, is a chiral amino acid derivative that serves as a valuable building block in organic synthesis and medicinal chemistry.^{[1][2]} Its structure, featuring a protected proline core, makes it a useful intermediate in the synthesis of more complex molecules, particularly in the fields of peptide chemistry and the development of chiral drugs.^{[3][4]} This technical guide provides a comprehensive overview of the available literature on **N-Benzyl-L-proline ethyl ester**, including its chemical and physical properties, synthesis protocols, and key applications. While the body of literature specifically focused on **N-Benzyl-L-proline ethyl ester** is limited, this guide draws upon information from closely related proline derivatives to offer a broader context for its potential uses.

Chemical and Physical Properties

N-Benzyl-L-proline ethyl ester is a liquid at room temperature with a density slightly higher than water. It is optically active, a key feature for its application in asymmetric synthesis. The compound is characterized by its empirical formula $C_{14}H_{19}NO_2$, and a molecular weight of 233.31 g/mol.^[1] For detailed information, refer to the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₉ NO ₂	[1]
Molecular Weight	233.31 g/mol	[1]
CAS Number	955-40-8	[1]
Appearance	Liquid	
Density	1.048 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.511	
Optical Activity	[α] _{20/D} -62°, neat	
Vapor Pressure	0.15 mmHg (100 °C)	
Storage Temperature	2-8°C	

Synthesis and Experimental Protocols

The synthesis of **N-Benzyl-L-proline ethyl ester** typically involves a two-step process: N-benzylation of L-proline followed by esterification of the resulting carboxylic acid.

Synthesis of N-Benzyl-L-proline

A common method for the N-benzylation of L-proline involves its reaction with a benzyl halide, such as benzyl chloride or benzyl bromide, in the presence of a base.[\[5\]](#)

Experimental Protocol:

- Dissolve L-proline (1.0 eq.) and a base such as potassium hydroxide (4.0 eq.) in a suitable solvent like isopropanol.[\[5\]](#)
- Stir the solution at an elevated temperature (e.g., 40 °C) until the solids dissolve.[\[5\]](#)
- Add benzyl chloride (1.5 eq.) to the solution and continue stirring at the same temperature for several hours (e.g., 6 hours).[\[5\]](#)

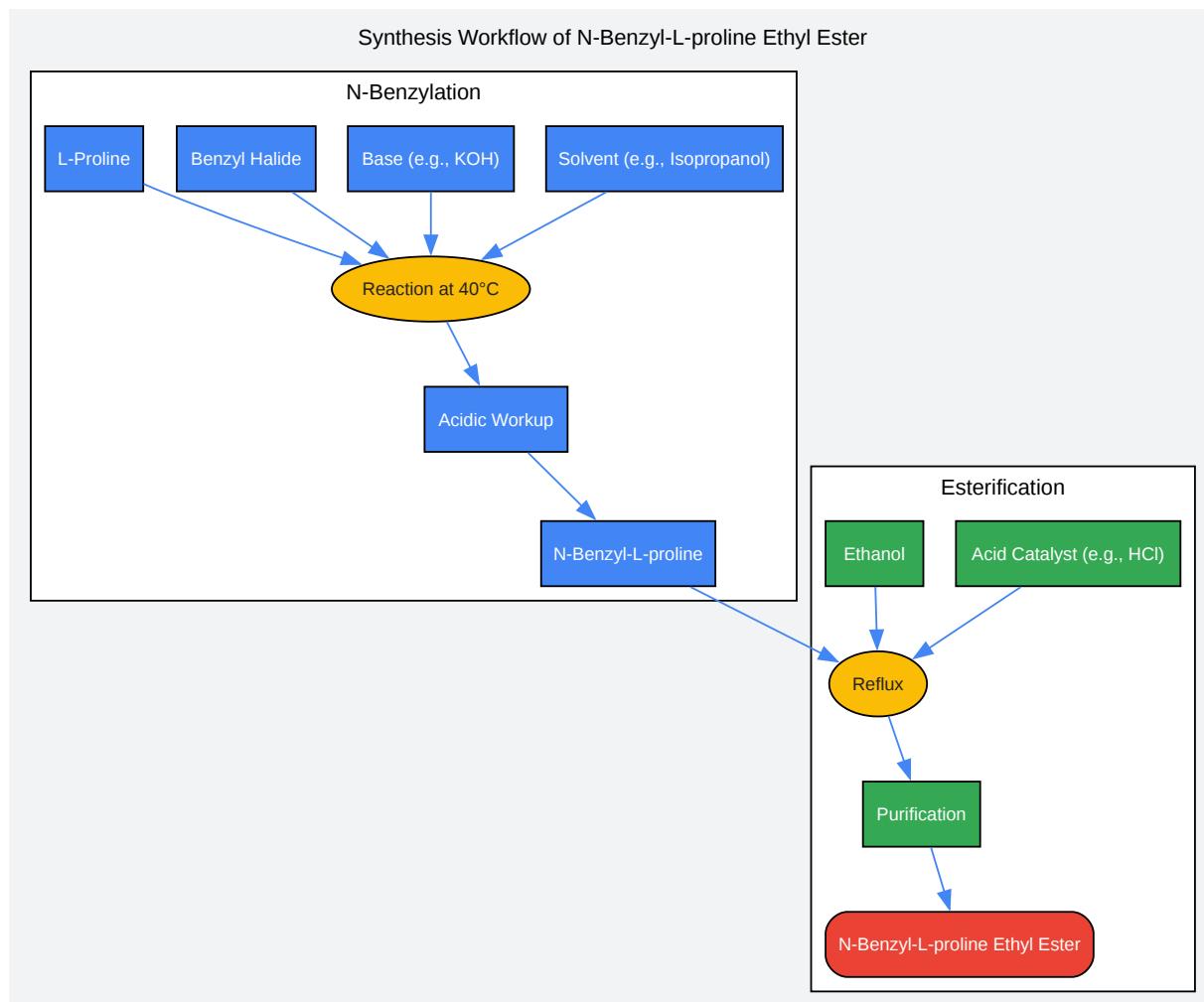
- After the reaction is complete, cool the mixture to room temperature and neutralize it with an acid (e.g., concentrated hydrochloric acid) to a pH of 5-6.[5]
- Extract the product with an organic solvent like chloroform.[5]
- The crude product, (S)-1-benzylpyrrolidine-2-carboxylic acid, can be purified by precipitation from a solvent such as acetone.[5]

Esterification to N-Benzyl-L-proline Ethyl Ester

The resulting N-Benzyl-L-proline can be converted to its ethyl ester via Fischer esterification. This involves reacting the carboxylic acid with ethanol in the presence of a strong acid catalyst.

Experimental Protocol:

- Suspend N-Benzyl-L-proline in an excess of anhydrous ethanol.
- Bubble dry hydrogen chloride gas through the suspension or add a catalytic amount of a strong acid like sulfuric acid.[6]
- Reflux the mixture for several hours until the reaction is complete, which can be monitored by techniques like thin-layer chromatography.
- Remove the excess ethanol under reduced pressure.
- The resulting crude product can be purified by distillation or chromatography to yield **N-Benzyl-L-proline ethyl ester**.

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Caption: A general workflow for the two-step synthesis of **N-Benzyl-L-proline ethyl ester**.

Applications in Synthesis

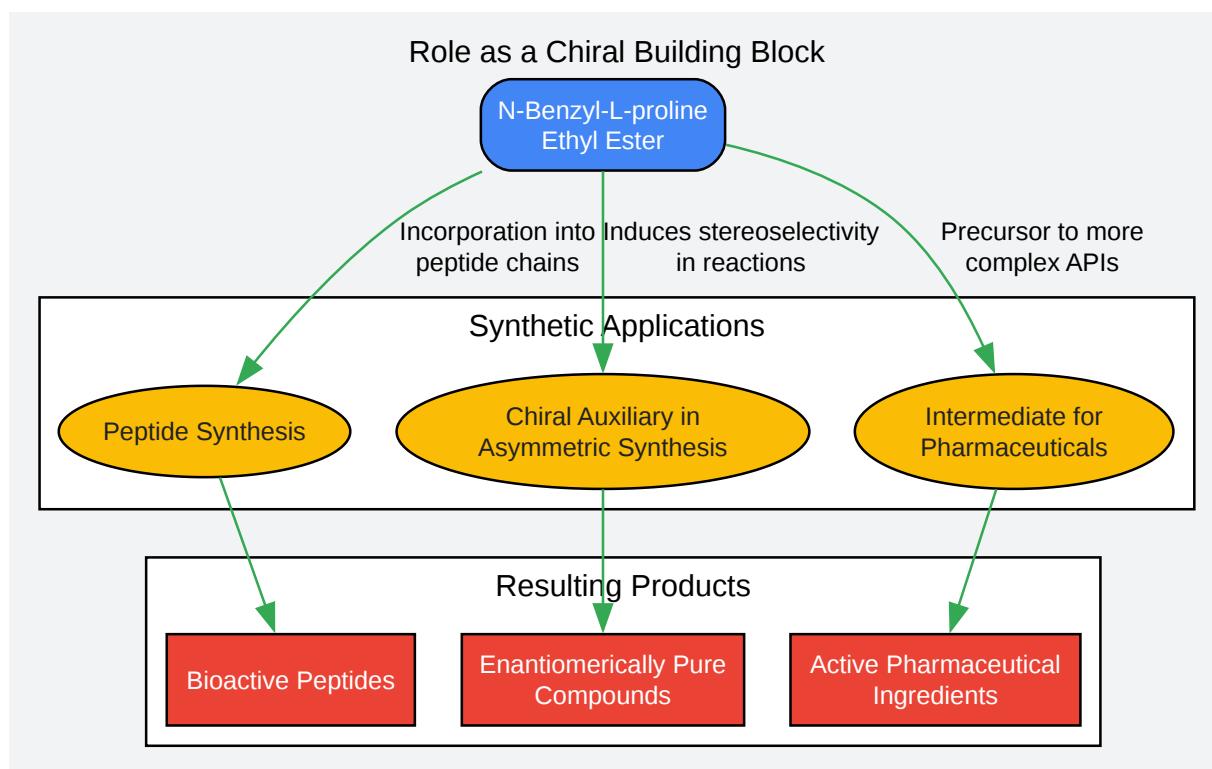
N-Benzyl-L-proline ethyl ester is primarily utilized as a chiral building block in the synthesis of more complex molecules, leveraging the inherent stereochemistry of the L-proline backbone.

Peptide Synthesis

Proline and its derivatives are crucial components of many peptides and proteins. The N-benzyl and ethyl ester groups in the target molecule serve as protecting groups for the amine and carboxylic acid functionalities, respectively.^[7] This allows for the controlled formation of peptide bonds. The benzyl group can be removed by catalytic hydrogenation, while the ester can be hydrolyzed under basic or acidic conditions, although specific conditions for this particular diester are not well-documented.

General Protocol for Use in Peptide Synthesis:

- The N-terminal protecting group of a growing peptide chain is removed.
- The carboxylic acid of the incoming amino acid, in this case, N-Benzyl-L-proline, is activated using a coupling reagent (e.g., DCC, HATU).
- The activated N-Benzyl-L-proline is then coupled to the deprotected N-terminus of the peptide chain.
- The process is repeated to elongate the peptide.
- Finally, the protecting groups, including the N-benzyl group, are removed to yield the final peptide.



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Caption: Conceptual diagram illustrating the role of **N-Benzyl-L-proline ethyl ester** in various synthetic applications.

Asymmetric Catalysis

While L-proline itself is a well-known organocatalyst, particularly in aldol and Mannich reactions, the literature on the direct use of **N-Benzyl-L-proline ethyl ester** as a catalyst is scarce.^{[8][9]} However, proline derivatives are widely used as ligands for metal catalysts or as chiral auxiliaries to control the stereochemical outcome of a reaction. The N-benzyl and ethyl ester modifications can influence the steric and electronic properties of the proline scaffold, potentially tuning its catalytic activity and selectivity in asymmetric transformations.

Biological Activity

There is a lack of specific studies on the biological activity of **N-Benzyl-L-proline ethyl ester** itself. However, the proline scaffold is present in numerous biologically active compounds and approved drugs.^[10] For instance, many enzyme inhibitors and modulators incorporate proline or its analogs to achieve specific conformations that enhance binding to their biological targets.

[3] Therefore, **N-Benzyl-L-proline ethyl ester** serves as a valuable starting material for the synthesis of novel compounds with potential therapeutic applications.[11]

Conclusion

N-Benzyl-L-proline ethyl ester is a commercially available chiral building block with established applications in peptide synthesis and the potential for use in asymmetric catalysis and medicinal chemistry. While seminal papers dedicated solely to this compound are not prominent in the scientific literature, its utility can be inferred from the extensive research on related proline derivatives. The synthetic protocols outlined in this guide provide a foundation for its preparation and use in a research setting. Further investigation into the catalytic properties and biological activities of **N-Benzyl-L-proline ethyl ester** and its derivatives could unveil new and valuable applications in drug discovery and development.

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